

In Vitro Metabolism of Tramadol to N,N,O-Tridesmethyltramadol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol

Cat. No.: B015668

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic pathway of tramadol to its tertiary metabolite, N,N,O-tridesmethyltramadol (M4). The document details the enzymatic reactions, participating cytochrome P450 (CYP) isoforms, and presents available kinetic data. Furthermore, it outlines a general experimental protocol for studying this metabolic cascade using human liver microsomes and includes visualizations of the metabolic pathway and a typical experimental workflow.

Introduction

Tramadol is a centrally acting analgesic with a complex metabolic profile. Its therapeutic effects are, in part, attributed to its metabolites. The metabolic pathway extends beyond the primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), to secondary and tertiary metabolites. Understanding the complete metabolic cascade, including the formation of N,N,O-tridesmethyltramadol (M4), is crucial for a comprehensive assessment of the drug's pharmacokinetics, potential drug-drug interactions, and overall safety profile. This guide focuses on the in vitro characterization of the multi-step enzymatic conversion of tramadol to M4.

The Metabolic Pathway from Tramadol to N,N,O-Tridesmethyltramadol

The in vitro conversion of tramadol to N,N,O-tridesmethyiltramadol is a multi-step process involving a series of demethylation reactions catalyzed by cytochrome P450 enzymes. The pathway is initiated by the formation of two primary metabolites, which are subsequently further metabolized.

The established metabolic cascade is as follows:

- Primary Metabolism: Tramadol undergoes parallel O-demethylation and N-demethylation.
 - O-demethylation to O-desmethyiltramadol (M1) is primarily catalyzed by CYP2D6.[\[1\]](#)[\[2\]](#)
 - N-demethylation to N-desmethyiltramadol (M2) is mediated by CYP2B6 and CYP3A4.[\[1\]](#)[\[3\]](#)
- Secondary Metabolism: The primary metabolites, M1 and M2, serve as substrates for further demethylation.
 - M1 is N-demethylated to form N,O-didesmethyiltramadol (M5). This reaction is also catalyzed by CYP2B6 and CYP3A4.
 - M2 undergoes further N-demethylation to yield N,N-didesmethyiltramadol (M3), a reaction also attributed to CYP2B6 and CYP3A4.[\[4\]](#)
- Tertiary Metabolism: The secondary metabolite M5 is then converted to the final product.
 - M5 is N-demethylated to form N,N,O-tridesmethyiltramadol (M4). The specific enzyme responsible for this final step is not definitively identified in the reviewed literature.[\[4\]](#)

Quantitative Data on Tramadol Metabolism

Quantitative kinetic data for the complete metabolic pathway to N,N,O-tridesmethyiltramadol is limited, particularly for the secondary and tertiary metabolic steps. The available data primarily focuses on the initial conversion of tramadol to its primary metabolites, M1 and M2.

Substrate	Metabolite	Enzyme(s)	K _m (μM)	V _{max} (pmol/mg/m in)	Source
(-)-Tramadol	O-desmethyltramadol (M1)	CYP2D6	210	210	[2]
(+)-Tramadol	O-desmethyltramadol (M1)	CYP2D6	210	125	[2]
cis-Tramadol	O-desmethyltramadol (M1)	CYP2D6 (high-affinity)	116	Not Specified	[5]
cis-Tramadol	N-desmethyltramadol (M2)	CYP2B6 & CYP3A4 (high-affinity)	1021	Not Specified	[5]
N-desmethyltramadol (M2)	N,N-Didesmethyltramadol (M3)	CYP2B6, CYP3A4	Not Available	Not Available	
O-desmethyltramadol (M1)	N,O-Didesmethyltramadol (M5)	CYP2B6, CYP3A4	Not Available	Not Available	
N,O-Didesmethyltramadol (M5)	N,N,O-Tridesmethyltramadol (M4)	Not Specified	Not Available	Not Available	

Note: "Not Available" indicates that no quantitative data for these specific metabolic steps were found in the reviewed scientific literature. The kinetic parameters for M1 and M2 formation can vary depending on the specific enantiomer of tramadol used and the experimental conditions.

Experimental Protocols

This section outlines a general protocol for the in vitro investigation of tramadol metabolism to N,N,O-tridesmethyltramadol using human liver microsomes.

Materials and Reagents

- Tramadol hydrochloride
- Human Liver Microsomes (pooled)
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Magnesium chloride (MgCl₂)
- Acetonitrile (ACN)
- Formic acid
- Internal standard (e.g., tramadol-d₆)
- Ultrapure water

Incubation Procedure

- Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and MgCl₂. The final protein concentration of the microsomes should be optimized, but a typical starting point is 0.5 mg/mL.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
- Initiation of Reaction: Add tramadol (dissolved in a suitable solvent like methanol or water) to the pre-incubated mixture to achieve the desired final substrate concentration.
- Addition of Cofactor: Start the metabolic reaction by adding the NADPH regenerating system.

- Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
- Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile (typically 2 volumes), containing an appropriate internal standard.
- Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
- Sample Collection: Carefully collect the supernatant for subsequent analysis.

Analytical Procedure (LC-MS/MS)

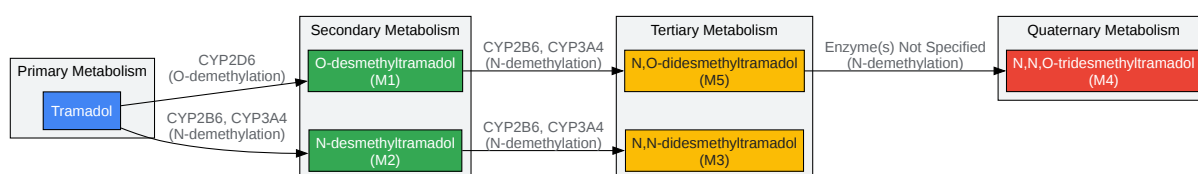
- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly used for the separation of tramadol and its metabolites.[\[6\]](#)
 - Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[\[6\]](#)[\[7\]](#)
 - Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.[\[6\]](#)
 - Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[\[6\]](#)
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is suitable for the detection of tramadol and its metabolites.[\[8\]](#)
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transitions: Specific precursor-to-product ion transitions for tramadol and each of its metabolites, including N,N,O-tridesmethyiltramadol, need to be optimized. The $[M+H]^+$ ion

for N,N,O-tridesmethyltramadol (M4) is m/z 222.5.[7]

- Quantification:
 - A calibration curve should be prepared using authentic standards of tramadol and its metabolites (if commercially available) in the same matrix as the samples.
 - The concentration of each metabolite is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

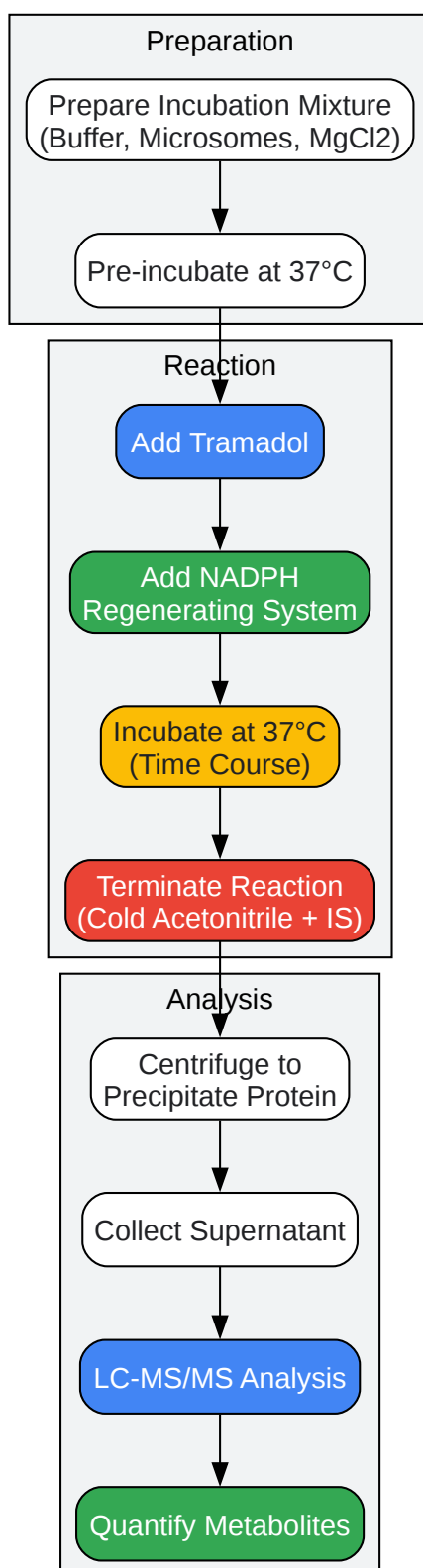
Metabolic Pathway of Tramadol to N,N,O-Tridesmethyltramadol



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of tramadol to N,N,O-tridesmethyltramadol.

Experimental Workflow for In Vitro Metabolism Study



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro tramadol metabolism analysis.

Conclusion

The in vitro metabolism of tramadol to N,N,O-tridesmethyltramadol is a complex, multi-step process involving several cytochrome P450 enzymes. While the initial steps of tramadol metabolism are well-characterized, there is a notable lack of quantitative kinetic data and definitive enzyme identification for the formation of the secondary and tertiary metabolites, including N,N,O-tridesmethyltramadol. The provided experimental protocol offers a robust framework for researchers to investigate this metabolic pathway further, generate the missing kinetic parameters, and elucidate the specific enzymes involved in the terminal steps of tramadol's biotransformation. Such studies are essential for a more complete understanding of tramadol's disposition and its clinical implications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]
- 5. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated determination method of tramadol and its desmethylenes in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In Vitro Metabolism of Tramadol to N,N,O-Tridesmethyltramadol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015668#in-vitro-metabolism-of-tramadol-to-n-n-o-tridesmethyltramadol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com